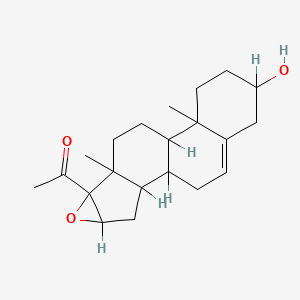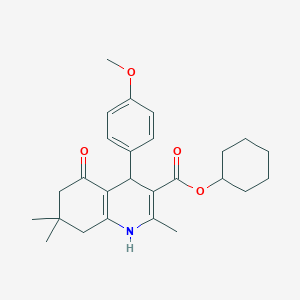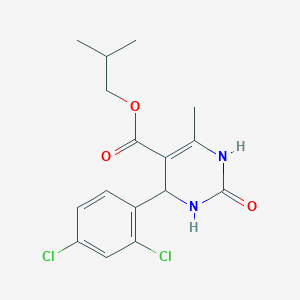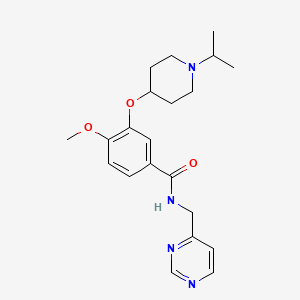
16alpha,17alpha-Oxidopregnenolone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17alpha-Oxidopregnenolone typically involves the epoxidation of pregnenolone. One common method includes the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the epoxy group at the 16alpha,17alpha positions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation. For instance, the use of Arthrobacter simplex, a microorganism known for its steroid-transforming capabilities, can be employed to produce this compound through biotransformation processes .
化学反应分析
Types of Reactions
16alpha,17alpha-Oxidopregnenolone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the epoxy group into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions include diols, hydroxylated derivatives, and various substituted steroids, depending on the reagents and conditions used .
科学研究应用
16alpha,17alpha-Oxidopregnenolone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent.
作用机制
The mechanism of action of 16alpha,17alpha-Oxidopregnenolone involves its interaction with steroid receptors and enzymes involved in steroid metabolism. The compound can modulate the activity of these receptors and enzymes, leading to changes in the levels of various steroid hormones. This modulation can affect multiple physiological processes, including inflammation, immune response, and cellular growth .
相似化合物的比较
Similar Compounds
Pregnenolone: A precursor to various steroid hormones, including progesterone and cortisol.
16alpha-Hydroxyprogesterone: A hydroxylated derivative of progesterone with distinct biological activities.
17alpha-Estradiol: An estrogenic steroid with different receptor binding affinities and physiological effects.
Uniqueness
16alpha,17alpha-Oxidopregnenolone is unique due to its specific epoxide group at the 16alpha,17alpha positions, which imparts distinct chemical reactivity and biological activity compared to other similar steroidal compounds .
属性
IUPAC Name |
1-(14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVIXFCYKBWZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80913942 | |
| Record name | 3-Hydroxy-16,17-epoxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80913942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
974-23-2 | |
| Record name | 16.alpha.,17.alpha.-Epoxypregnenolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-16,17-epoxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80913942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-α,17-α-epoxy-3-β-hydroxypregn-5-en-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1-cyclopentyl-4-piperidinyl)-N-[4-(methylthio)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5038903.png)
![4-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B5038910.png)
![2-(3-methylbutyl)-5-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5038913.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5038922.png)
![N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5038929.png)
![3-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5038941.png)

![N-(2-bromophenyl)-3-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5038967.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylbutan-1-amine](/img/structure/B5038979.png)
![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5038983.png)
![1-(3-fluorobenzyl)-6-oxo-N-[2-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5038987.png)

![13-butyl-10-(3,4,5-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B5038991.png)
